Enhanced Hydrogen-Bond Acceptor Capacity vs. Phenylsulfonyl and 4-Methylphenylsulfonyl Analogs
The target compound possesses an additional hydrogen-bond acceptor (HBA) relative to its closest commercially available analogs, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylsulfonyl)piperazine and 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine [1]. The 4-methoxy substituent increases the HBA count to 5 compared to 4 for the phenylsulfonyl analog and 4 for the 4-methylphenylsulfonyl analog. This difference modulates water solubility, hydrogen-bonding potential with biological targets, and topological polar surface area (TPSA).
Analog (phenylsulfonyl): 4 HBA
Analog (4-methylphenylsulfonyl): 4 HBA
Difference: +1 HBA (25% increase)
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 5 HBA (calculated: two sulfonyl oxygens, one methoxy oxygen, one piperazine nitrogen) |
| Comparator Or Baseline | 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylsulfonyl)piperazine: 4 HBA; 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine: 4 HBA |
| Quantified Difference | +1 HBA (25% increase) |
| Conditions | Chemical structure analysis based on molecular composition; no experimental assay required. |
Why This Matters
A higher HBA count directly influences ligand-receptor interaction fingerprints and can improve aqueous solubility, both critical for in vitro assay performance and lead optimization.
- [1] Burkamp F, Cheng SK-F, Fletcher SR. Phenylsulphonylpiperazinyl derivatives as 5-HT receptor ligands. United States Patent US 7,053,098. Issued February 8, 2005. Assignee: Merck Sharp & Dohme Ltd. View Source
